

The evolution of ABO and H blood group antigens

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An In-depth Technical Guide on the Core Evolution of ABO and H Blood Group Antigens

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

The ABO and H histo-blood group systems, discovered over a century ago, represent the most critical determinants in transfusion medicine and have profound implications in human evolution, disease susceptibility, and immunology.^{[1][2]} The polymorphism in the genes encoding the glycosyltransferases responsible for antigen synthesis has been maintained for millions of years, suggesting significant selective pressures.^{[3][4]} This document provides a comprehensive technical overview of the molecular and evolutionary basis of the A, B, and H antigens. It details the genetic foundations, the biochemical pathways of antigen synthesis, and the evolutionary forces that have shaped the global distribution of these blood groups. Furthermore, this guide includes detailed experimental protocols for serological and molecular analysis and presents key quantitative data on allele frequencies to serve as a resource for research and development professionals.

Molecular and Genetic Foundation

The ABO and H antigens are carbohydrate structures displayed on the surface of red blood cells and various other cell types.^{[5][6]} Their synthesis is a multi-step enzymatic process governed by the interplay of the ABO and FUT1 (H) genes.

The H Antigen: The Precursor

The H antigen, also known as substance H, is the essential precursor for the A and B antigens. [2][7][8] Its synthesis is catalyzed by an α -1,2-fucosyltransferase, an enzyme encoded by the FUT1 gene located on chromosome 19.[9] This enzyme transfers an L-fucose sugar molecule to a terminal galactose on a precursor oligosaccharide chain. Individuals must have at least one functional copy of the FUT1 gene (genotype HH or Hh) to produce the H antigen on their red blood cells.[9]

The absence of a functional FUT1 gene (genotype hh) leads to the rare Bombay phenotype (Oh).[2][8][9] Individuals with this phenotype cannot produce the H antigen, and consequently, even if they possess functional A or B alleles, they cannot express A or B antigens.[8][10] Their serum contains potent anti-H, anti-A, and anti-B antibodies.[2] A related para-Bombay phenotype results from mutations in FUT1 that cause a significantly reduced, but not absent, expression of the H antigen.[11]

The ABO Antigens: The Final Determinants

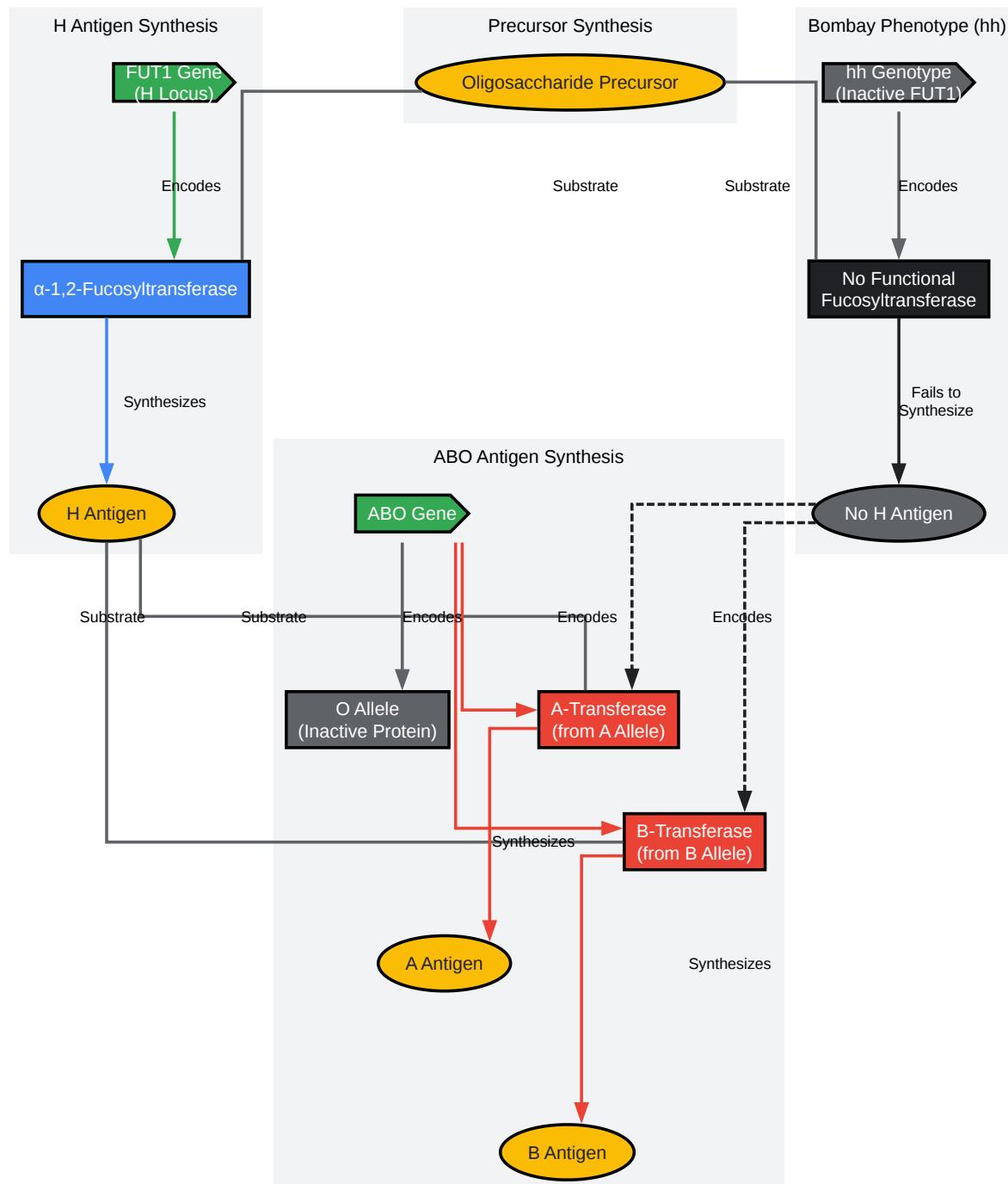
The ABO gene, located on chromosome 9, encodes the glycosyltransferases that modify the H antigen.[1] The three primary alleles are A, B, and O:

- A Allele: Encodes an α -1,3-N-acetylgalactosaminyltransferase (A-transferase). This enzyme adds an N-acetylgalactosamine (GalNAc) sugar to the H antigen, creating the A antigen.[5][7]
- B Allele: Encodes an α -1,3-galactosyltransferase (B-transferase). This enzyme adds a D-galactose (Gal) sugar to the H antigen, creating the B antigen.[5][7] The A and B alleles differ by a few key single-nucleotide polymorphisms (SNPs) that result in four amino acid substitutions, determining their distinct substrate specificities.[7][12]
- O Allele: Typically contains a single-base deletion near the N-terminus of the gene.[12] This frameshift mutation results in a premature stop codon, leading to the production of a truncated, non-functional protein.[12] Therefore, the H antigen remains unmodified in individuals with blood group O.[12]

The A and B alleles are codominant, while the O allele is recessive.[5] This genetic relationship results in the four primary ABO phenotypes: A, B, AB, and O.

Biosynthetic Pathway of ABH Antigens

The synthesis of A, B, and H antigens is a stepwise enzymatic process. The logical flow from the precursor substance to the final A/B antigens, and the critical role of the H antigen, is illustrated below. The diagram also depicts the genetic basis of the Bombay phenotype, where a non-functional FUT1 gene prevents the formation of the H antigen, thereby blocking the subsequent action of A and B transferases.

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Caption: Biosynthetic pathway of ABH antigens and the genetic basis of the Bombay phenotype.

Evolutionary History and Selective Pressures

The ABO polymorphism is not unique to humans; it is found in many other primates, including Old World monkeys and apes.^[4] Genetic analysis reveals that the A and B alleles have been maintained by balancing selection for tens of millions of years, predating the divergence of hominoids.^{[3][4]} This long-term maintenance suggests a significant adaptive role. In contrast, O alleles, which are loss-of-function mutations, have arisen independently in different primate lineages.^[4]

Several evolutionary pressures are hypothesized to maintain the ABO diversity:

- **Pathogen-Mediated Selection:** This is the most widely supported theory. The A and B antigens act as receptors for various pathogens, including viruses and bacteria. This creates a dynamic where different blood groups have varying susceptibility or resistance to infectious diseases. For example, individuals with blood group O show some resistance to severe malaria, while those with group A may be more susceptible to certain bacterial and viral infections.^[13] This host-pathogen co-evolution could create frequency-dependent selection, favoring rarer alleles.^[14]
- **Immune Response and Gut Microbiome:** Blood group antigens are expressed on epithelial cells of the digestive tract and influence the composition of the gut microbiome.^[13] This interaction can impact immune system development and response, contributing to overall fitness.
- **Reproductive Compatibility:** While less emphasized now, early theories suggested that maternal-fetal incompatibility could play a role in selection.^[3]

Quantitative Data

The frequencies of ABO and RhD blood group phenotypes and their corresponding alleles vary significantly across different global populations. This variation is a result of genetic drift, natural selection, and historical migration patterns.^[13]

Table 1: ABO and RhD Phenotype Frequencies in Various Populations

Population / Region	O (%)	A (%)	B (%)	AB (%)	Rh(D)+ (%)	Rh(D)- (%)	Reference
South India (Chengalpattu)	39.17	16.28 (IA allele)	21.77 (IB allele)	7.88	95.96	4.04	[15]
Western Uganda	39.8	39.6	12.4	8.2	N/A	N/A	[16]
Saudi Arabia (Western)	37.4	30.8	24.3	7.5	N/A	N/A	[17]
Nigeria	37.5	32.5	23.8	6.3	96.6	3.4	[18]
Tobruk, Libya	35.8	33.2	23.2	7.8	88.7	11.3	[18]
General (Mixed Study)	37	38	18	7	81	19	[17]

Table 2: ABO Allele (IA, IB, IO) Frequencies in Different Populations

Population / Region	IA (p)	IB (q)	IO (r)	Reference
South India (Chengalpattu)	0.1628	0.2177	0.6259	[15]
Western Uganda	0.27	0.14	0.63	[16]
Nigeria	0.22	0.16	0.612	[18]
Saudi Arabia (Western)*	0.1776 (A102 allele)	N/A	0.3598 (O02 allele)	[17]

*Note: Allele frequencies can be calculated from phenotype frequencies using the Hardy-Weinberg equilibrium principle, though direct genotyping provides more accurate results.[\[16\]](#) [\[19\]](#)

Experimental Protocols

Accurate determination of ABO and H status is critical for clinical and research purposes. Methodologies range from classical serology to advanced molecular genotyping.

Protocol: Serological ABO and H Typing (Tube Method)

This protocol outlines the standard forward and reverse grouping to determine ABO phenotype.

Objective: To determine the presence of A, B, and H antigens on red blood cells (forward grouping) and the presence of anti-A and anti-B antibodies in plasma (reverse grouping).

Materials:

- Patient whole blood sample (EDTA or red-topped tube without gel separator).[\[20\]](#)
- Test tubes, properly labeled.
- Commercial anti-A, anti-B, and anti-H monoclonal reagents.
- Reagent A1 cells and B cells (5% suspension).
- Normal saline.
- Centrifuge.

Procedure:

- Sample Preparation:
 - Centrifuge the blood sample to separate plasma from red blood cells (RBCs).
 - Prepare a 3-5% suspension of the patient's RBCs in normal saline.[\[21\]](#)
- Forward Grouping (Antigen Detection):

- Label three test tubes: "Anti-A", "Anti-B", "Anti-H".
- Add one drop of commercial anti-A serum to the "Anti-A" tube.
- Add one drop of commercial anti-B serum to the "Anti-B" tube.
- Add one drop of anti-H lectin to the "Anti-H" tube.
- To each of the three tubes, add one drop of the patient's 3-5% RBC suspension.[21]
- Reverse Grouping (Antibody Detection):
 - Label two test tubes: "A cells", "B cells".
 - Add two drops of the patient's plasma to each tube.[21]
 - Add one drop of reagent A1 cells to the "A cells" tube.
 - Add one drop of reagent B cells to the "B cells" tube.
- Incubation and Centrifugation:
 - Gently mix the contents of all tubes.
 - Centrifuge all tubes at 1000 rpm for 1 minute.[21]
- Interpretation:
 - Gently resuspend the cell button in each tube and observe for agglutination (clumping).
 - Forward Grouping: Agglutination indicates the presence of the corresponding antigen. Strong agglutination with anti-H is expected for group O.
 - Reverse Grouping: Agglutination indicates the presence of the corresponding antibody.
 - Discrepancies: Inconsistent results between forward and reverse typing may indicate a subgroup or other anomaly, requiring further investigation.[22]

Protocol: ABO Genotyping using Allele-Specific PCR

This method identifies specific alleles by using primers designed to amplify DNA only when a particular SNP is present.

Objective: To determine the ABO genotype (e.g., AA, AO, BB, BO, AB, OO) from a genomic DNA sample.

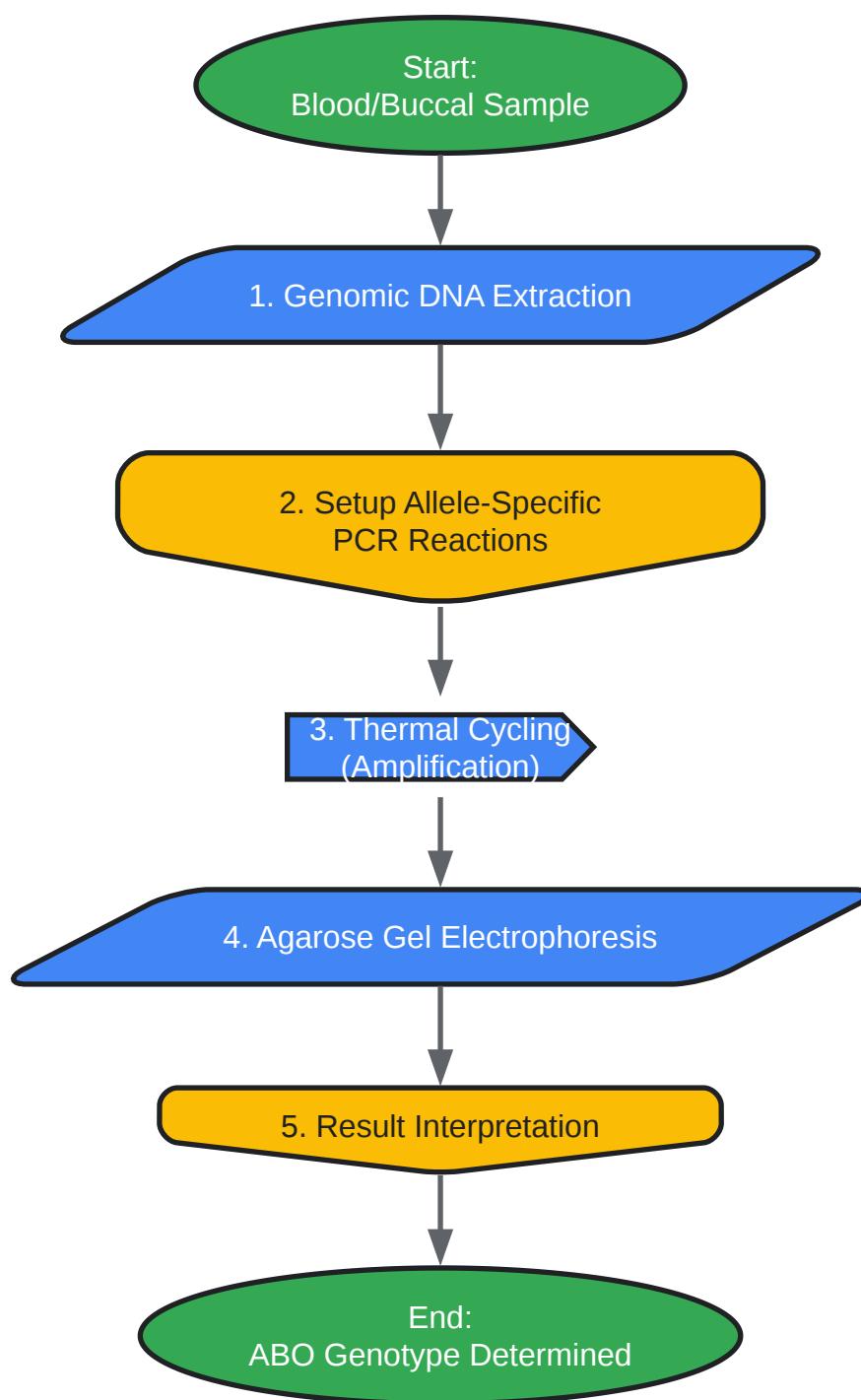
Materials:

- Genomic DNA extracted from whole blood or buccal cells.
- Allele-specific primer sets for key ABO SNPs (e.g., at nucleotide positions 261, 796, 803).
[\[23\]](#)
- Control primers for an internal amplification control.
- PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer).
- Thermal cycler.
- Agarose gel electrophoresis equipment.

Procedure:

- DNA Extraction: Isolate high-quality genomic DNA from the patient sample using a commercial kit.
- PCR Reaction Setup:
 - Prepare multiple PCR reactions for each sample. Each reaction will test for a specific allele. For example, to distinguish O from non-O alleles, a primer specific for the 261G deletion is used.[\[23\]](#)[\[24\]](#)
 - In a PCR tube, combine the PCR master mix, the specific forward and reverse primer set, and the template genomic DNA.
 - Include a positive control (known genotype) and a negative control (no template) for each primer set.

- Thermal Cycling:
 - Perform PCR using an optimized thermal cycling protocol. A typical protocol includes:
 - Initial Denaturation: 95°C for 5 minutes.
 - 30-35 Cycles of:
 - Denaturation: 95°C for 30 seconds.
 - Annealing: 55-65°C for 30 seconds (temperature is critical for specificity).
 - Extension: 72°C for 1 minute.
 - Final Extension: 72°C for 5 minutes.
- Gel Electrophoresis:
 - Load the PCR products onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
 - Run the gel until bands are adequately separated.
- Interpretation:
 - Visualize the DNA bands under UV light.
 - The presence of a band of the expected size indicates a positive amplification for that specific allele.
 - The combination of results from all allele-specific reactions determines the overall genotype.[\[24\]](#) For example, a sample heterozygous for an O allele will show a product in both the O-specific and the non-O-specific reactions.[\[24\]](#)



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